molecular formula C6H12O2 B105809 (2-Methyloxolan-2-yl)methanol CAS No. 81887-61-8

(2-Methyloxolan-2-yl)methanol

Cat. No. B105809
CAS RN: 81887-61-8
M. Wt: 116.16 g/mol
InChI Key: TWICKCMBBYBITR-UHFFFAOYSA-N
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Description

(2-Methyloxolan-2-yl)methanol is a compound that features a dioxolane ring—a five-membered ether-containing ring with two adjacent oxygen atoms. It is structurally related to compounds that have been synthesized and evaluated in various research contexts. For instance, a chiral auxiliary derived from a similar dioxolane structure has been used for the asymmetric synthesis of α-hydroxy esters, indicating the potential utility of such compounds in stereocontrolled chemical synthesis .

Synthesis Analysis

The synthesis of compounds related to (2-Methyloxolan-2-yl)methanol has been reported in the literature. For example, a compound with a dioxolane ring and additional functional groups was synthesized and crystallized, demonstrating the feasibility of producing complex molecules with this core structure . The synthesis process often involves the formation of the dioxolane ring followed by the introduction of other substituents to achieve the desired molecular complexity.

Molecular Structure Analysis

The molecular structure of compounds similar to (2-Methyloxolan-2-yl)methanol has been elucidated using crystallographic techniques. The crystal structure of a related compound revealed that the dioxolane ring can adopt a configuration where hydroxyl groups are positioned on the same side of the ring, which is significant for understanding the stereochemistry of such molecules . This information is crucial for predicting the behavior of these compounds in chemical reactions and for designing molecules with specific stereochemical properties.

Chemical Reactions Analysis

Compounds with a dioxolane ring, akin to (2-Methyloxolan-2-yl)methanol, can participate in various chemical reactions. For instance, methanol, a simple alcohol, has been used as a C1 source in methylation reactions catalyzed by a ruthenium complex, indicating that alcohols with similar structures could potentially be used in similar catalytic processes to form C-C and C-N bonds . This showcases the versatility of such compounds in synthetic chemistry, where they can act as building blocks for more complex molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (2-Methyloxolan-2-yl)methanol are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the crystallization and determination of the crystal structure of a dioxolane-containing compound provide data on its molecular geometry and potential intermolecular interactions, such as hydrogen bonding, which can influence its physical properties like solubility and melting point . Additionally, the use of methanol in catalytic reactions suggests that similar compounds may also exhibit properties conducive to serving as reagents or solvents in various chemical transformations .

Scientific Research Applications

Asymmetric Synthesis

(2-Methyloxolan-2-yl)methanol has been utilized in the asymmetric synthesis of α-hydroxy esters, a process important in organic synthesis. This application leverages the chiral properties of the compound for bidentate chelation-controlled alkylation of glycolate enolate, an essential step in the production of various pharmaceuticals and fine chemicals (Jung, Ho, & Kim, 2000).

Catalytic Processes in Chemical Industry

In the chemical industry, (2-Methyloxolan-2-yl)methanol plays a role in acid-catalyzed condensation reactions, particularly in the transformation of glycerol with various aldehydes. This process is crucial for creating novel platform chemicals, showcasing the compound's potential in developing new industrial applications (Deutsch, Martin, & Lieske, 2007).

Diesel Engine Performance Enhancement

Research has explored the use of glycerol derivatives, including (2-Methyloxolan-2-yl)methanol, as additives for diesel fuel. These additives have been shown to potentially improve engine performance and reduce emissions, marking an important development in environmentally friendly fuel technologies (Oprescu et al., 2014).

Chemical Synthesis and Catalysis

Studies have demonstrated the use of (2-Methyloxolan-2-yl)methanol in various chemical synthesis processes, including the formation of iron(III) catecholate complexes. These complexes are important in catalysis and have applications in the synthesis of pharmaceuticals and fine chemicals (Duda, Pascaly, & Krebs, 1997).

Electrochemical Applications

(2-Methyloxolan-2-yl)methanol has been used in electrochemical studies, particularly in the electrolysis of various organic compounds. This research is important for developing new methods in electrochemical synthesis and energy storage (Ogibin, Terent’ev, Ilovaisky, & Nikishin, 1999).

Methanol Synthesis

Research on the synthesis of methanol from CO2 and H2 over various catalysts, including the study of reaction mechanisms and the formation of intermediate species, involves the use of (2-Methyloxolan-2-yl)methanol. This is critical for developing sustainable methods of methanol production (Gao & Au, 2000).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Future Directions

“(2-Methyloxolan-2-yl)methanol” is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products . It is expected that more in-depth investigations of exact details of how “(2-Methyloxolan-2-yl)methanol” produces toxicity in CNS could be carried out in future and the development of new drugs as natural compounds and immunotherapies, including clinic trials, are expected .

Relevant Papers The relevant papers retrieved include MSDS, related peer-reviewed papers, technical documents, similar products & more at Sigma-Aldrich . Unfortunately, the specific papers are not listed in the search results.

properties

IUPAC Name

(2-methyloxolan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(5-7)3-2-4-8-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWICKCMBBYBITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyloxolan-2-yl)methanol

CAS RN

81887-61-8
Record name (2-methyloxolan-2-yl)methanol
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